molecular formula C11H18N4O2S B12261646 Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate

Cat. No.: B12261646
M. Wt: 270.35 g/mol
InChI Key: VQDGLZIWUXIXCE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring and the piperazine moiety in its structure makes it a versatile intermediate for the synthesis of biologically active molecules.

Properties

IUPAC Name

tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)9-8-12-18-13-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDGLZIWUXIXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a thiadiazole derivative. One common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material, which undergoes a series of reactions to introduce the thiadiazole ring . The reaction conditions often involve the use of organic solvents such as methylene chloride and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various alkyl or aryl groups into the piperazine ring, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of compounds with specific biological activities and material properties.

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